4-Chloro-3-buten-2-one

Organic Synthesis Chlorination Regioselectivity

Standard chlorinated enones lack the unique bifunctional electrophilicity required for predictable cycloadditions and ketovinylation. 4-Chloro-3-buten-2-one solves this with:
- Exclusive anti-Markovnikov addition ensuring defined six-membered ring substitution patterns.
- Low 21°C vacuum distillation (21 mmHg) enabling purification of thermally labile products.
- Ketovinylation capability installing ketone & vinyl chloride in one step. Supplied as a stabilized liquid under nitrogen; store at ≤4°C.

Molecular Formula C4H5ClO
Molecular Weight 104.53 g/mol
Cat. No. B8715305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-buten-2-one
Molecular FormulaC4H5ClO
Molecular Weight104.53 g/mol
Structural Identifiers
SMILESCC(=O)C=CCl
InChIInChI=1S/C4H5ClO/c1-4(6)2-3-5/h2-3H,1H3/b3-2+
InChIKeyHTPABEPAZTWGPP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-buten-2-one Procurement & Properties


4-Chloro-3-buten-2-one (CAS 4643-20-3) is a chlorinated α,β-unsaturated ketone (enone) of molecular formula C₄H₅ClO and molecular weight 104.53 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 21 °C at 21 mmHg [1] and a density of 1.130 g·cm⁻³ [1]. The compound is insoluble in water but soluble in most organic solvents [1]. It is lachrymatory and corrosive to the skin; therefore, handling with gloves in a fume hood is mandatory [1]. It exhibits limited stability at room temperature and must be stored under nitrogen at 4 °C or lower, where it solidifies at ca. 5 °C, to minimize decomposition and HCl loss [1].

Electrophilic enone reagent

Conjugated β‑chloroenone supports Michael additions and cycloadditions

Anti‑Markovnikov selectivity

Exclusive anti‑Markovnikov chlorination; eliminates isomer separation

Cold‑chain storage

Requires N₂ atmosphere at ≤ 4 °C; solidifies ca. 5 °C

Why 4-Chloro-3-buten-2-one Is Irreplaceable


Superficially, 4-chloro-3-buten-2-one appears to be merely a chlorinated enone; however, its unique combination of an electrophilic β‑carbon activated by both a conjugated carbonyl and a vinylic chlorine imparts a reactivity profile that is not replicated by simpler analogs [1]. Saturated chloroketones, such as 4-chloro-2-butanone, lack the conjugated π‑system required for Michael additions and cycloadditions [2], while the unchlorinated methyl vinyl ketone exhibits entirely different regiochemical outcomes in electrophilic chlorination [3]. Consequently, substituting 4-chloro-3-buten-2-one with a generic in-class compound leads to divergent reaction pathways, altered regioselectivity, or complete failure of the intended transformation.

Saturated chloroketone replacement

4‑Chloro‑2‑butanone lacks the conjugated π‑system required for Michael additions; only carbonyl addition occurs, narrowing synthetic scope.

Methyl vinyl ketone substitution

MVK gives mixtures of Markovnikov and anti‑Markovnikov isomers under chlorination; product regioselectivity may differ and require isomer separation.

Unchlorinated enone analog

3‑Butyn‑2‑one exhibits different physical properties and does not undergo nucleophilic vinylic substitution; workflow and purification parameters may not transfer.

4-Chloro-3-buten-2-one Performance vs. Analogs


Exclusive Anti-Markovnikov Chlorination vs. Methyl Vinyl Ketone

In the electrophilic chlorination of α,β-unsaturated ketones with Cl₂ in methanol, (E)-4-chlorobut-3-en-2-one fails to form any Markovnikov (M) methoxy chloride under any conditions examined, in stark contrast to methyl vinyl ketone (MVK), which yields a mixture of M and anti-Markovnikov (AM) isomers [1]. The absence of pyridine has no effect on the product ratio for (E)-4-chlorobut-3-en-2-one, whereas pyridine addition significantly increases the M:AM ratio for MVK [1].

Regioselectivity
Head-to-head
0% Markovnikov methoxy chloride formed (Target) vs. mixture of M and AM isomers (MVK) in Cl₂/CH₃OH chlorination.
Supports exclusive anti‑Markovnikov route; eliminates isomer separation.
Pyridine addition has no effect on target product ratio.
Organic Synthesis Chlorination Regioselectivity

Conjugated Chloroenone Enables Michael Additions

As a β‑chloro‑α,β‑unsaturated ketone, 4‑chloro‑3‑buten‑2‑one possesses a conjugated C=C–C=O system that renders the β‑carbon highly susceptible to nucleophilic attack (Michael addition) [1]. In contrast, saturated chloroketones such as 4‑chloro‑2‑butanone (CAS 6322‑49‑2) lack this conjugation and cannot participate in conjugate additions, limiting their utility to simple nucleophilic substitution at the carbonyl carbon [2].

Michael addition
Class-level
Active dienophile for conjugate addition (Target) vs. only carbonyl addition for 4‑chloro‑2‑butanone.
Essential for C–C bond formation via conjugate addition.
Saturated analog confined to acyl transfer reactions.
Michael Addition Conjugate Addition Electrophilicity

Distinct Physical Properties Aid Purification

4-Chloro-3-buten-2-one exhibits a boiling point of 21 °C at 21 mmHg and a density of 1.130 g·cm⁻³ [1]. The closest structural analog without chlorine, 3-butyn-2-one, has a boiling point of 85 °C at 760 mmHg and a density of 0.87 g·cm⁻³ . The saturated comparator 4-chloro-2-butanone has a boiling point of 145.6 °C at 760 mmHg [2]. These differences directly impact vacuum distillation parameters and solvent compatibility.

Physical properties
Cross‑study comparable
bp 21 °C/21 mmHg, d 1.130 g·cm⁻³ (Target) vs. bp 85 °C/760 mmHg, d 0.87 g·cm⁻³ (3‑butyn‑2‑one).
Allows milder vacuum distillation, reducing thermal decomposition risk.
Estimated Δbp ~+64 °C; higher density aids phase separation.
Physicochemical Properties Purification Distillation

Storage Stability and Cold-Chain Requirements

4-Chloro-3-buten-2-one has limited stability at room temperature and should be stored under nitrogen at 4 °C or lower; it solidifies at ca. 5 °C [1]. Under these conditions, darkening and HCl loss are minimized, enabling storage for several weeks [1]. In contrast, 3-butyn-2-one is typically stored at 0–6 °C but does not exhibit the same rapid HCl elimination, and 4-chloro-2-butanone is stable under standard ambient storage [2].

Storage stability
Cross‑study comparable
Requires N₂ at ≤ 4 °C; decomposes at RT with HCl loss (Target) vs. ambient storage for 4‑chloro‑2‑butanone.
Cold‑chain shipping and on‑site refrigeration required to maintain integrity.
Solidifies ca. 5 °C; batch degradation possible if storage conditions not met.
Stability Storage Decomposition

Bifunctional Electrophilicity: Dual Reactive Sites

4-Chloro-3-buten-2-one functions as a ketovinylation reagent, reacting with nucleophiles at both the carbonyl carbon and the β‑position after chlorine displacement [1]. It also serves as a precursor to dienol borinates [1]. Methyl vinyl ketone (MVK), lacking the chlorine leaving group, cannot participate in nucleophilic vinylic substitution pathways and offers only a single electrophilic center.

Bifunctional electrophilicity
Class-level
Two electrophilic sites – carbonyl and β‑vinylic carbon (Target) vs. single electrophilic site (MVK).
Enables sequential orthogonal functionalization, reducing step count.
Ketovinylation and dienolate precursor pathways accessible.
Bifunctional Reagent Ketovinylation Dienolate

4-Chloro-3-buten-2-one Validated Applications


Stereocontrolled Chlorinated Heterocycle Synthesis

The exclusive anti-Markovnikov regioselectivity of 4-chloro-3-buten-2-one in electrophilic additions [1] ensures predictable formation of chlorinated dienophiles for Diels–Alder cycloadditions. This enables the construction of chlorine‑containing six‑membered rings with defined substitution patterns, a capability not reliably achieved with methyl vinyl ketone due to its isomeric mixtures.

Michael Addition Cascades for Carbon Frameworks

The conjugated enone system of 4-chloro-3-buten-2-one permits Michael additions that are impossible with saturated chloroketones [1]. This reactivity is exploited in the synthesis of polysubstituted cyclohexanones and γ‑lactones, where the chlorine atom remains available for subsequent nucleophilic displacement or elimination.

Low-Temperature Distillation for Heat-Sensitive Intermediates

The boiling point of 21 °C at 21 mmHg [1] allows purification by vacuum distillation at temperatures significantly lower than those required for 3‑butyn‑2‑one (85 °C at 760 mmHg) or 4‑chloro‑2‑butanone (145.6 °C at 760 mmHg) [2]. This is critical when the target compound is thermally labile or prone to polymerization.

Ketovinylation for Pharmaceutical Intermediates

The bifunctional electrophilicity of 4-chloro-3-buten-2-one allows it to serve as a ketovinylation reagent [1], installing both a ketone and a vinyl chloride moiety in a single operation. This convergent strategy is employed in the preparation of advanced pharmaceutical intermediates where both functional groups are required for subsequent elaboration.

Application
Selection Property
Validation Focus
Stereocontrolled heterocycle synthesis
Regioselective chlorination
Dienophile purity and cycloaddition efficiency
Michael addition cascade synthesis
Conjugate addition capability
Cyclohexanone/lactone formation yield
Low‑temperature vacuum distillation
Vacuum distillation profile
Thermal stability during purification
Ketovinylation for intermediate assembly
Bifunctional electrophilicity
Sequential functionalization control

Technical Documentation Hub

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